![molecular formula C18H18N4O2 B287405 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287405.png)
1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a pyrazolone derivative and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone in lab experiments is its potential therapeutic applications. However, a limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has significant potential for future research. Some possible future directions include:
1. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
2. Studying the mechanisms of action of this compound in cancer cells to identify potential targets for therapy.
3. Developing more efficient and cost-effective synthesis methods for this compound to increase its availability for research purposes.
4. Investigating the potential use of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for future research in the treatment of various diseases. However, further studies are needed to fully understand its mechanisms of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone involves the reaction of 5-methyl-1H-pyrazol-4-carboxylic acid with 2-methyl-6-(3-methylphenoxy)-4-chloropyrimidine in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H18N4O2 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-[5-methyl-1-[2-methyl-6-(3-methylphenoxy)pyrimidin-4-yl]pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-5-7-15(8-11)24-18-9-17(20-14(4)21-18)22-12(2)16(10-19-22)13(3)23/h5-10H,1-4H3 |
InChI-Schlüssel |
GSIYXQRWRBHOOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.